molecular formula C8H17NO B13364718 (1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol

(1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol

Cat. No.: B13364718
M. Wt: 143.23 g/mol
InChI Key: JWOAXHVWBQPKKV-RNFRBKRXSA-N
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Description

(1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring with an amino group and a hydroxyl group attached to it. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using chiral catalysts or reagents. For example, the reduction of (1R,2R)-1,2-cyclohexanedimethanol under the action of an acid-binding agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (1R,2R)-2-amino-4,4-dimethylcyclohexanone, while reduction of the amino group can produce (1R,2R)-4,4-dimethylcyclohexan-1-amine.

Scientific Research Applications

(1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, its chiral nature allows it to induce enantioselectivity in reactions, which is crucial for the synthesis of optically pure compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-Amino-4,4-dimethylcyclohexan-1-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand and its versatility in various applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C8H17NO/c1-8(2)4-3-7(10)6(9)5-8/h6-7,10H,3-5,9H2,1-2H3/t6-,7-/m1/s1

InChI Key

JWOAXHVWBQPKKV-RNFRBKRXSA-N

Isomeric SMILES

CC1(CC[C@H]([C@@H](C1)N)O)C

Canonical SMILES

CC1(CCC(C(C1)N)O)C

Origin of Product

United States

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